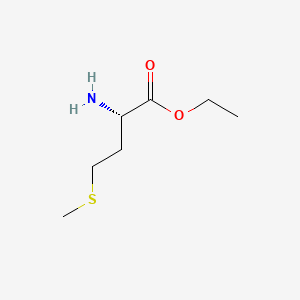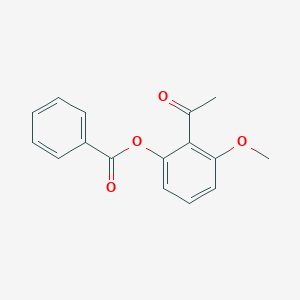
2-Hydroxy-3-Naphthoyl-(2-Methyl-5'-Chloro)Aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline involves the reaction of 3-Hydroxy-2-naphthoic acid with 5-Chloro-2-methylaniline . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the production of dyes and pigments.
Biology: The compound’s properties are studied for potential biological applications.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is widely used in the manufacture of organic pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline can be compared with similar compounds such as:
2-Hydroxy-7-Methoxy-5-Methyl-1-Naphthoic Acid: This compound has a similar naphthoic acid structure but with different substituents.
Coumarin Derivatives: These compounds share some structural similarities and are used in various applications. The uniqueness of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
N-(2-chloro-6-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-16-8-4-7-14(19)17(16)20-18(22)13-9-11-5-2-3-6-12(11)10-15(13)21/h2-10,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCOGFDSNSDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

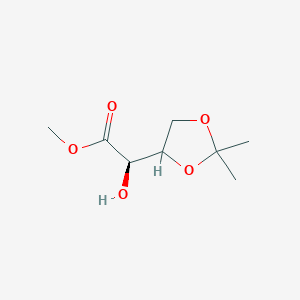

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)
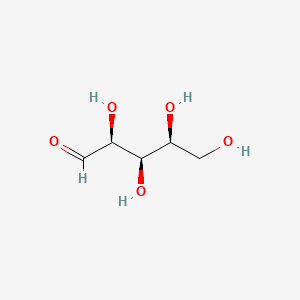

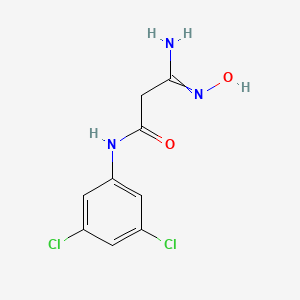
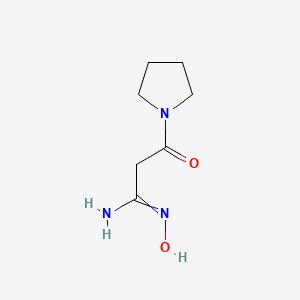
![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)
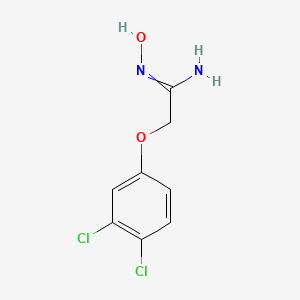
![N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide](/img/structure/B7770863.png)
